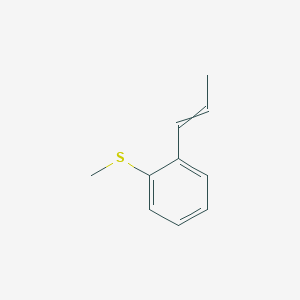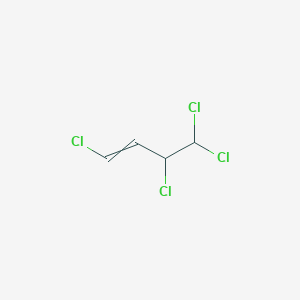
1,3,4,4-Tetrachlorobut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,4-Tetrachlorobut-1-ene is an organic compound with the molecular formula C₄H₄Cl₄. It is a chlorinated derivative of butene, characterized by the presence of four chlorine atoms attached to the carbon chain. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,4,4-Tetrachlorobut-1-ene can be synthesized through the chlorination of butene derivatives One common method involves the chlorination of 3,4-dichloro-1-buteneThe reaction conditions, such as temperature and pressure, are carefully controlled to ensure the selective formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in specialized reactors designed to handle the corrosive nature of chlorine gas. The reaction mixture is often filtered to remove any solid by-products, and the desired product is purified through distillation or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4,4-Tetrachlorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Addition Reactions: The double bond in the butene moiety can participate in addition reactions with electrophiles like hydrogen halides or halogens.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia are commonly used under basic conditions.
Electrophilic Addition: Hydrogen chloride or bromine can be used under mild conditions to add across the double bond.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts can reduce the compound under high pressure and temperature.
Major Products Formed
Substitution: Products like 1,3,4-trichlorobut-1-ene or 1,3-dichlorobut-1-ene.
Addition: Products like 1,3,4,4-tetrachlorobutane.
Reduction: Products like 1,3,4-trichlorobutane or butane.
Applications De Recherche Scientifique
1,3,4,4-Tetrachlorobut-1-ene is utilized in various scientific research applications, including:
Chemistry: As a precursor for synthesizing more complex chlorinated compounds and studying reaction mechanisms.
Biology: Investigating its effects on biological systems and potential use as a biochemical probe.
Medicine: Exploring its potential as a pharmacological agent or intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals, polymers, and as a reagent in organic synthesis
Mécanisme D'action
The mechanism of action of 1,3,4,4-Tetrachlorobut-1-ene involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of chlorine atoms and the double bond. It can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biochemical effects. The pathways involved may include the formation of adducts with proteins or nucleic acids, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4-Tetrachlorobutane
- 1,1,2,2-Tetrachloroethane
- 1,1,1,2-Tetrachloroethane
Comparison
1,3,4,4-Tetrachlorobut-1-ene is unique due to the specific positioning of chlorine atoms and the presence of a double bond. This structure imparts distinct reactivity compared to other tetrachlorinated compounds. For example, 1,2,3,4-Tetrachlorobutane lacks the double bond, making it less reactive in addition reactions. Similarly, tetrachloroethanes have different chlorine atom arrangements, leading to variations in their chemical behavior and applications .
Propriétés
Numéro CAS |
2984-40-9 |
|---|---|
Formule moléculaire |
C4H4Cl4 |
Poids moléculaire |
193.9 g/mol |
Nom IUPAC |
1,3,4,4-tetrachlorobut-1-ene |
InChI |
InChI=1S/C4H4Cl4/c5-2-1-3(6)4(7)8/h1-4H |
Clé InChI |
VOKPCIYQZYABPF-UHFFFAOYSA-N |
SMILES canonique |
C(=CCl)C(C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


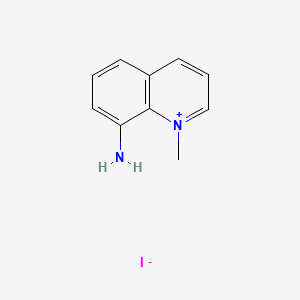



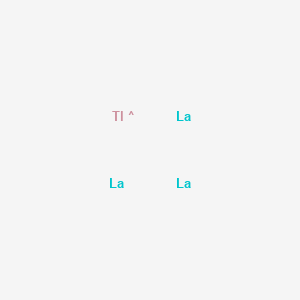


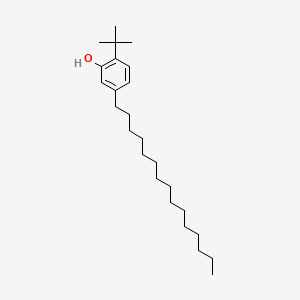

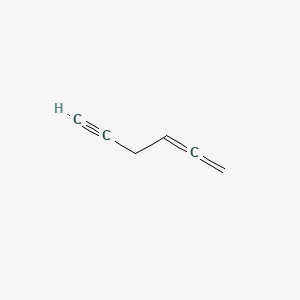
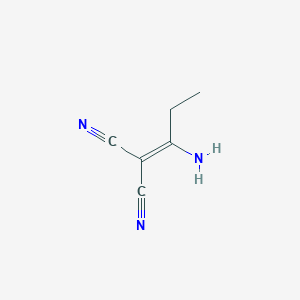
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B14683156.png)

